

N-PEG3-N'-(propargyl-PEG4)-Cy5 storage and handling instructions

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Compound of Interest

Compound Name: N-PEG3-N'-(propargyl-PEG4)-Cy5

Cat. No.: B15621451

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Application Notes and Protocols: N-PEG3-N'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed instructions for the proper storage, handling, and utilization of **N-PEG3-N'-(propargyl-PEG4)-Cy5**, a fluorescent labeling reagent. This molecule incorporates the bright and photostable Cy5 dye, a terminal alkyne group for click chemistry applications, and a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce non-specific binding.

Product Information and Specifications

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a versatile tool for the fluorescent labeling of azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." The PEG linker improves the solubility of the dye and the resulting conjugate in aqueous buffers.

Quantitative Data Summary:

While specific quantitative data for **N-PEG3-N'-(propargyl-PEG4)-Cy5** is not readily available, the following table summarizes the specifications for a closely related and structurally similar compound, N,N'-bis-(propargyl-PEG4)-Cy5, which can be used as a reference.

Parameter	Value	Reference
Excitation Maximum (λ_{max})	649 nm	[1]
Emission Maximum (λ_{em})	667 nm	[1]
Molar Extinction Coefficient (ϵ)	232,000 M ⁻¹ cm ⁻¹	[1]
Purity	>97%	[1]

Storage and Handling Instructions

Proper storage and handling are crucial to maintain the stability and performance of **N-PEG3-N'-(propargyl-PEG4)-Cy5**.

2.1. Storage:

- **Long-term Storage:** For long-term stability, store the solid compound at -20°C, protected from light and moisture.[1] When stored correctly, the reagent should be stable for an extended period.
- **Stock Solutions:** Prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

2.2. Handling:

- **Equilibration:** Before opening the vial, allow it to warm to room temperature to prevent moisture condensation, which can hydrolyze the compound.
- **Inert Atmosphere:** For maximum stability, especially after opening, it is recommended to flush the vial with a dry, inert gas like argon or nitrogen before resealing.
- **Light Sensitivity:** Cy5 dyes are sensitive to light.[2] Protect the solid compound and its solutions from direct and prolonged exposure to light. Use amber vials or wrap containers with aluminum foil.

- pH Sensitivity: Cy5 dyes are generally stable in a pH range of 4 to 10.^[3] However, extreme pH conditions should be avoided.

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the conjugation of **N-PEG3-N'-(propargyl-PEG4)-Cy5** to an azide-containing biomolecule (e.g., a protein, nucleic acid, or small molecule). Optimization may be required for specific applications.

3.1. Materials:

- **N-PEG3-N'-(propargyl-PEG4)-Cy5**
- Azide-modified biomolecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand
- Reaction Buffer: Phosphate-buffered saline (PBS) or other appropriate buffer, pH 7.0-7.5. Degas the buffer prior to use.
- Anhydrous DMSO or DMF
- Purification system (e.g., size exclusion chromatography, dialysis)

3.2. Stock Solution Preparation:

- **N-PEG3-N'-(propargyl-PEG4)-Cy5** Stock (10 mM): Dissolve the required amount of the compound in anhydrous DMSO or DMF.
- Azide-Biomolecule Stock: Prepare a stock solution of your azide-modified biomolecule in a compatible buffer.
- Copper(II) Sulfate Stock (50 mM): Dissolve CuSO_4 in deionized water.

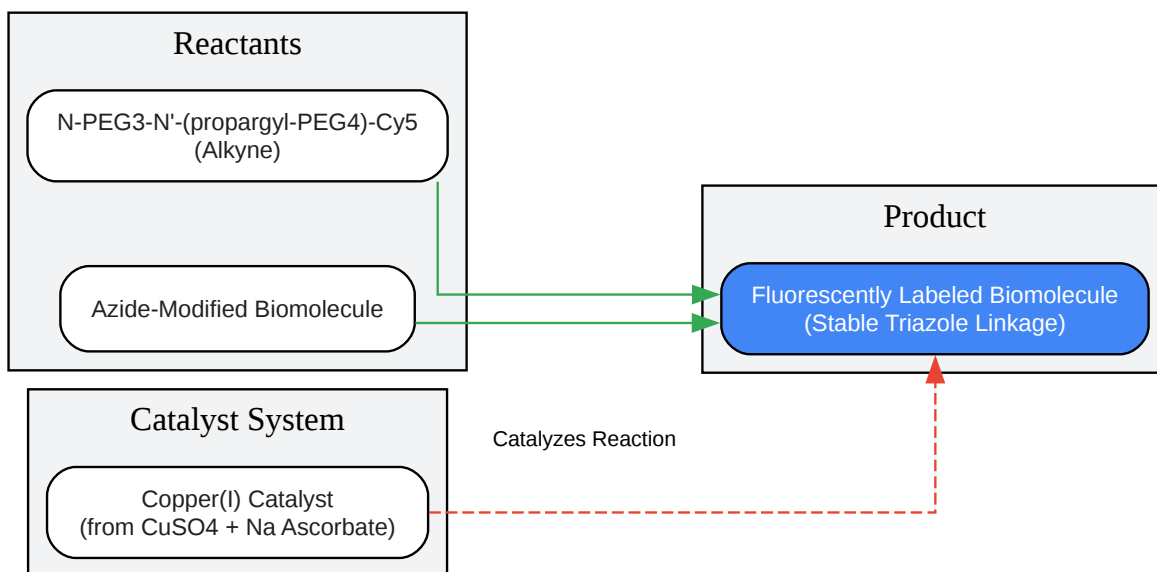
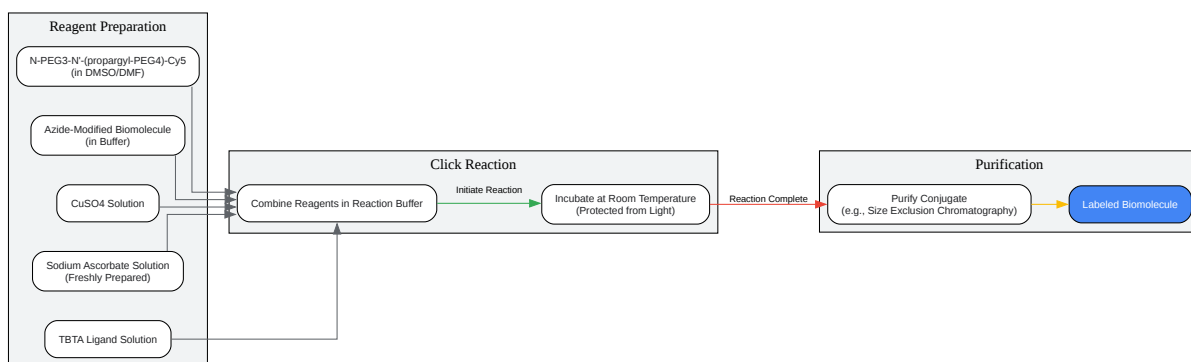
- Sodium Ascorbate Stock (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.
- TBTA Stock (10 mM): Dissolve TBTA in DMSO.

3.3. Labeling Protocol:

- In a microcentrifuge tube, add the azide-modified biomolecule to the reaction buffer.
- Add the **N-PEG3-N'-(propargyl-PEG4)-Cy5** stock solution. A 2-5 fold molar excess of the dye over the biomolecule is a good starting point.
- Add the TBTA stock solution to the reaction mixture. The final concentration of TBTA should be equivalent to the copper concentration.
- In a separate tube, premix the CuSO_4 and sodium ascorbate solutions. Add this mixture to the reaction tube to initiate the click reaction. The final concentration of copper is typically in the range of 100-500 μM .
- Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized.
- Purify the labeled biomolecule from excess dye and catalyst using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an azide-modified biomolecule with **N-PEG3-N'-(propargyl-PEG4)-Cy5**.



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